molecular formula C9H14N2O2S B13484682 N-[3-(1-Aminoethyl)phenyl]methanesulfonamide

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide

Cat. No.: B13484682
M. Wt: 214.29 g/mol
InChI Key: GUHVSIGNWLMEHH-UHFFFAOYSA-N
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Description

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S. It is often used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminoethyl group attached to a phenyl ring, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Aminoethyl)phenyl]methanesulfonamide typically involves the reaction of 3-(1-aminoethyl)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-[3-(aminomethyl)phenyl]methanesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-[3-(1-aminoethyl)phenyl]sulfonamide: Lacks the methanesulfonamide group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[3-(1-aminoethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3

InChI Key

GUHVSIGNWLMEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NS(=O)(=O)C)N

Origin of Product

United States

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